Cas no 1949157-83-8 (1-[3-[[3-(1,1-Dimethylethyl)-1,2,4-thiadiazol-5-yl]amino]phenyl]-2-azetidinone)
![1-[3-[[3-(1,1-Dimethylethyl)-1,2,4-thiadiazol-5-yl]amino]phenyl]-2-azetidinone structure](https://pt.kuujia.com/scimg/cas/1949157-83-8x500.png)
1949157-83-8 structure
Nome do Produto:1-[3-[[3-(1,1-Dimethylethyl)-1,2,4-thiadiazol-5-yl]amino]phenyl]-2-azetidinone
1-[3-[[3-(1,1-Dimethylethyl)-1,2,4-thiadiazol-5-yl]amino]phenyl]-2-azetidinone Propriedades químicas e físicas
Nomes e Identificadores
-
- AKOS031570660
- EN300-26598486
- Z1929779969
- 1-{3-[(3-tert-butyl-1,2,4-thiadiazol-5-yl)amino]phenyl}azetidin-2-one
- 1949157-83-8
- 1-[3-[[3-(1,1-Dimethylethyl)-1,2,4-thiadiazol-5-yl]amino]phenyl]-2-azetidinone
-
- Inchi: 1S/C15H18N4OS/c1-15(2,3)13-17-14(21-18-13)16-10-5-4-6-11(9-10)19-8-7-12(19)20/h4-6,9H,7-8H2,1-3H3,(H,16,17,18)
- Chave InChI: SYTROIAZJSEJHU-UHFFFAOYSA-N
- SMILES: N1(C2=CC=CC(NC3SN=C(C(C)(C)C)N=3)=C2)CCC1=O
Propriedades Computadas
- Massa Exacta: 302.12013238g/mol
- Massa monoisotópica: 302.12013238g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 21
- Contagem de Ligações Rotativas: 4
- Complexidade: 398
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.4
- Superfície polar topológica: 86.4Ų
Propriedades Experimentais
- Densidade: 1.306±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Ponto de ebulição: 537.7±52.0 °C(Predicted)
- pka: 2.55±0.48(Predicted)
1-[3-[[3-(1,1-Dimethylethyl)-1,2,4-thiadiazol-5-yl]amino]phenyl]-2-azetidinone Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26598486-0.05g |
1-{3-[(3-tert-butyl-1,2,4-thiadiazol-5-yl)amino]phenyl}azetidin-2-one |
1949157-83-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
1-[3-[[3-(1,1-Dimethylethyl)-1,2,4-thiadiazol-5-yl]amino]phenyl]-2-azetidinone Literatura Relacionada
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
1949157-83-8 (1-[3-[[3-(1,1-Dimethylethyl)-1,2,4-thiadiazol-5-yl]amino]phenyl]-2-azetidinone) Produtos relacionados
- 898758-06-0(2-Chloro-4'-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone)
- 1398066-01-7(2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-d4-amine HCl)
- 901045-74-7(3-Quinolinecarboxamide, 6-[[(4-ethylphenyl)amino]sulfonyl]-1,4-dihydro-N-(2-methylcyclohexyl)-4-oxo-)
- 1249246-14-7([2-(4-chlorophenyl)ethyl](1-methoxypropan-2-yl)amine)
- 2172037-88-4(4-ethyl-1-3-(hydroxymethyl)piperidin-3-ylcyclohexan-1-ol)
- 867040-36-6(8-6-chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-yl-1,4-dioxa-8-azaspiro4.5decane)
- 1955709-20-2(3-Cyclohexyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methylpyrazole-4-carboxamide)
- 2137099-13-7((1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutylmethanol)
- 951990-59-3(N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(7-methoxy-4-oxo-4H-chromen-3-yl)oxybenzamide)
- 2091651-40-8(5,8-dibromo-2-chloroquinolin-4-amine)
Fornecedores recomendados
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Shanghai Joy Biotech Ltd
Membro Ouro
CN Fornecedor
A granel

Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro Ouro
CN Fornecedor
A granel

Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
